4-Bromo-1-methyl-2-(prop-2-yn-1-yl)benzene
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Overview
Description
4-Bromo-1-methyl-2-(prop-2-yn-1-yl)benzene is an organic compound with the molecular formula C10H9Br It is a derivative of benzene, where a bromine atom is substituted at the fourth position, a methyl group at the first position, and a prop-2-yn-1-yl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-2-(prop-2-yn-1-yl)benzene typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-1-methylbenzene.
Alkylation Reaction: The prop-2-yn-1-yl group is introduced through an alkylation reaction using propargyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-methyl-2-(prop-2-yn-1-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form saturated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Scientific Research Applications
4-Bromo-1-methyl-2-(prop-2-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-2-(prop-2-yn-1-yl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism would involve interaction with specific molecular targets, potentially affecting biochemical pathways.
Comparison with Similar Compounds
- 1-Bromo-4-methyl-2-(prop-2-yn-1-yloxy)benzene
- 4-Bromo-2-chloro-1-(prop-2-yn-1-yloxy)benzene
Comparison:
- Structural Differences: The presence of different substituents (e.g., chloro, methoxy) at various positions on the benzene ring.
- Reactivity: Variations in reactivity due to the electronic effects of different substituents.
- Applications: Differences in applications based on the unique properties imparted by the substituents.
Properties
Molecular Formula |
C10H9Br |
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Molecular Weight |
209.08 g/mol |
IUPAC Name |
4-bromo-1-methyl-2-prop-2-ynylbenzene |
InChI |
InChI=1S/C10H9Br/c1-3-4-9-7-10(11)6-5-8(9)2/h1,5-7H,4H2,2H3 |
InChI Key |
CTJXBDDDZUNQSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CC#C |
Origin of Product |
United States |
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